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Compound of Interest

Compound Name: 3,4-Difluoro-5-methylbenzamide

CAS No.: 1804417-61-5

Cat. No.: B1412939

Get Quote

Executive Summary & Compound Identity
3,4-Difluoro-5-methylbenzamide is a polysubstituted aromatic amide. Its structural rigidity and

specific electronic distribution—driven by the electron-withdrawing fluorine atoms and the

electron-donating methyl group—create a unique spectroscopic signature.

Property Value

IUPAC Name 3,4-Difluoro-5-methylbenzamide

CAS Number 864790-09-6 (Reference Analog)

Molecular Formula

Molecular Weight 171.15 g/mol

Monoisotopic Mass 171.0496 Da

Mass Spectrometry (MS) Analysis
Methodology: Electron Ionization (EI) at 70 eV.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1412939#bc-rfq
https://www.benchchem.com/product/b1412939/docs?utm_src=pdf-body#technical-guide-spectroscopic-profiling-of-3-4-difluoro-5-methylbenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1412939?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fragmentation Logic
The mass spectrum of primary benzamides is dominated by

-cleavage and McLafferty-type rearrangements.

Molecular Ion (

): A distinct peak is expected at m/z 171.

Acylium Ion Formation: Loss of the amide radical (

, 16 Da) generates the acylium cation (

) at m/z 155.

Phenyl Cation Formation: Subsequent loss of

(28 Da) from the acylium ion yields the substituted phenyl cation (

) at m/z 127.

Fluorine/Methyl Loss: Further fragmentation involves the loss of HF (20 Da) or methyl

radicals, leading to lower mass clusters around m/z 107 and m/z 77-79.

Predicted MS Peak Table
m/z Intensity Fragment Identity Mechanism

171 Medium Molecular Ion

155 High (Base) -Cleavage (Acylium)

127 High
Loss of CO (Phenyl

cation)

107 Medium
Loss of HF from

Phenyl cation

44 Medium Amide fragment
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Fragmentation Pathway Diagram
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Figure 1: Proposed EI-MS fragmentation pathway for 3,4-Difluoro-5-methylbenzamide.

Infrared Spectroscopy (IR)
Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum is defined by the interplay between the amide functionality and the fluorinated

aromatic ring.
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Frequency (

)
Assignment Notes

3350 - 3150 Stretch

Doublet

(Asymmetric/Symmetric)

typical of primary amides.

1660 - 1690 Stretch Amide I Band. Strong intensity.

1620 Bend Amide II Band.

1200 - 1250 Stretch
Strong, broad band. Diagnostic

for aryl fluorides.

1600, 1500 Aromatic Ring breathing modes.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

is recommended due to the solubility of primary amides and its ability to sharpen exchangeable
amide protons.

H NMR Analysis (400 MHz)
The proton environment is characterized by two aromatic protons (H2 and H6) and the methyl

group. The fluorine atoms at positions 3 and 4 induce significant splitting.

H2 (Position 2): Located between the amide and F3. It couples strongly to F3 (

) and weakly to F4 (

).

H6 (Position 6): Located between the amide and the methyl group. It appears as a singlet or

fine doublet (meta coupling).
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Methyl (Position 5): The methyl protons couple with the ortho-fluorine (F4), resulting in a

doublet with a coupling constant of ~2 Hz.

Shift (

, ppm)
Multiplicity Integral Assignment

Coupling (

Hz)

8.05 Broad Singlet 1H Exchangeable

7.75 Doublet (d) 1H H-2 Hz

7.60 Singlet (s) 1H H-6
May show fine

splitting

7.45 Broad Singlet 1H Exchangeable

2.32 Doublet (d) 3H Ar-CH3 Hz

C NMR Analysis (100 MHz)
The carbon spectrum is complex due to C-F coupling, which splits signals into doublets (d) or

doublets of doublets (dd).

C-F Coupling Constants (Typical):

Hz (Carbons 3, 4)

Hz (Carbons 2, 5)
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Shift (

, ppm)
Assignment Splitting Pattern

166.5 (Amide)
Singlet (weak coupling

possible)

150.0 - 155.0 C-4
dd (

Hz)

145.0 - 150.0 C-3
dd (

Hz)

132.0 C-1 m (Quaternary)

128.5 C-5
d (

Hz)

125.0 C-6 s

115.5 C-2
d (

Hz)

14.5 CH3
d (

Hz)

NMR Coupling Network Diagram

F (Pos 3)

F (Pos 4)
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~2 Hz
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Figure 2: Spin-spin coupling network showing dominant interactions between Fluorine, Proton,

and Methyl nuclei.

Experimental Protocols
Protocol A: NMR Sample Preparation

Solvent Selection: Use DMSO-

(99.8% D) for optimal solubility and resolution of amide protons.

may be used but often results in broad/invisible amide peaks due to exchange or
aggregation.

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

Acquisition:

Run

with at least 16 scans to resolve the methyl doublet.

Run

(decoupled) to confirm the presence of two distinct fluorine environments.

Protocol B: Mass Spectrometry (GC-MS)
Derivatization (Optional): While the amide is stable, peak tailing can occur. Silylation with

BSTFA can improve peak shape (

TMS group).

Column: HP-5MS or equivalent (30m x 0.25mm).

Temperature Program: 80°C (1 min)

20°C/min

280°C (5 min).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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